Difluanine hydrochloride
Description
Difluanine hydrochloride (chemical name: N-(2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}ethyl)aniline trihydrochloride) is a trihydrochloride salt with a complex structure featuring a piperazine core, bis(4-fluorophenyl)butyl groups, and an aniline moiety . Its molecular formula is C29H31F2N3·3HCl, with an approximate molecular weight of 568.01 g/mol (calculated).
Properties
CAS No. |
5522-33-8 |
|---|---|
Molecular Formula |
C28H36Cl3F2N3 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline;trihydrochloride |
InChI |
InChI=1S/C28H33F2N3.3ClH/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27;;;/h1-3,5-6,8-15,28,31H,4,7,16-22H2;3*1H |
InChI Key |
PHAWDSYIEOZYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluanine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of bis(4-fluorophenyl)methyl with 3-phenylprop-2-en-1-ylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Difluanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Difluanine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving calcium entry blockers and their effects on various chemical processes.
Biology: The compound is studied for its effects on cellular calcium levels and related biological pathways.
Medicine: this compound is used in the development of treatments for migraines, vascular diseases, and epilepsy.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Difluanine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the calcium channels, leading to a decrease in intracellular calcium levels. The reduction in calcium levels inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences and similarities between difluanine hydrochloride and related hydrochlorides:
Key Comparative Insights
Structural Differences
- Hydrochloride Form: Difluanine’s trihydrochloride salt increases aqueous solubility relative to mono-hydrochlorides (e.g., clonidine hydrochloride), which may influence formulation stability .
- Core Moieties: Difluanine’s piperazine-aniline scaffold differs from dyclonine’s piperidine-propanone structure, leading to divergent pharmacological targets (CNS vs. local anesthesia) .
Pharmacological and Analytical Considerations
- This contrasts with clonidine’s imidazoline-based alpha-2 adrenergic activity .
- Impurity Profiling : Dicyclomine hydrochloride’s validated HPLC method (RSD ≤5.0%, S/N ≥10) highlights the importance of stringent impurity control, a standard likely applicable to difluanine during synthesis .
- Thermodynamic Stability: Fluorinated aromatic systems in difluanine may improve metabolic stability compared to non-fluorinated opioids like dipyanone hydrochloride .
Biological Activity
Difluanine hydrochloride, a compound with the chemical formula C28H36Cl3F2N3, has garnered attention in the field of pharmacology due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
This compound is classified as a fluorinated derivative of a larger class of compounds known for their pharmacological properties. The presence of multiple halogen atoms and nitrogen in its structure contributes to its unique biological activity.
This compound exhibits its biological effects through several mechanisms:
Biological Activity Data Table
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that difluanine had lower MIC values than traditional antibiotics, suggesting its potential as a broad-spectrum antibacterial agent. This study highlights the importance of further exploring difluanine's structure-activity relationship to optimize its antimicrobial properties.
Case Study 2: Cytotoxicity Assessment
In another investigation, difluanine was tested for cytotoxic effects on cancer cell lines. The results indicated that while difluanine could inhibit cell growth, the extent of cytotoxicity was influenced by the concentration used and the specific structural features of the compound. This suggests potential applications in targeted cancer therapies but necessitates further studies to assess selectivity and safety.
Research Findings
Recent research emphasizes the need for further exploration into the pharmacokinetics and bioavailability of this compound. Current formulations may benefit from novel delivery systems to enhance therapeutic outcomes while minimizing side effects. Additionally, ongoing studies aim to elucidate the precise molecular pathways through which difluanine exerts its biological effects.
Q & A
Q. How should researchers document contradictory results in peer-reviewed manuscripts?
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
